molecular formula C4CuN4Na3 B094563 Trisodium tetra(cyano-C)cuprate(3-) CAS No. 15281-91-1

Trisodium tetra(cyano-C)cuprate(3-)

Cat. No. B094563
CAS RN: 15281-91-1
M. Wt: 236.59 g/mol
InChI Key: NKAVNKIPGZYOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trisodium tetra(cyano-C)cuprate(3-), also known as sodium tris(1,2-dicyanoethylene)cuprate(III), is a coordination compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a powerful reducing agent and has been used in various chemical reactions, catalysis, and organic synthesis.

Mechanism Of Action

The mechanism of action of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) involves the transfer of electrons from the copper center to the substrate. The compound acts as a strong reducing agent due to the presence of four cyano groups, which stabilize the intermediate species formed during the reaction. The reduction potential of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) is -1.7 V, which makes it a powerful reducing agent.

Biochemical And Physiological Effects

TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant properties and has been used in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) is its strong reducing power, which makes it a versatile reagent for various chemical reactions. It is also stable in air and water and can be easily synthesized in the lab. However, the compound is highly toxic and must be handled with care. It is also sensitive to light and must be stored in the dark.

Future Directions

TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has a wide range of potential applications in various fields of science. In the future, it can be further studied for its potential applications in electrochemistry, material science, and organic synthesis. It can also be explored for its potential use in the treatment of oxidative stress-related diseases and inflammatory diseases. Additionally, new methods for the synthesis of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) can be developed to improve its yield and purity.

Synthesis Methods

The synthesis of triTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) involves the reaction between copper(II) chloride and Trisodium tetra(cyano-C)cuprate(3-) dicyanoethylene-2,2'-dicarboxylate in the presence of Trisodium tetra(cyano-C)cuprate(3-) hydroxide. The reaction yields a blue-green precipitate, which is then washed with water and dried to obtain the final product. The reaction can be represented as follows:
CuCl2 + 3 Na2C10H6N2O4 → Na3[Cu(C2N2)4] + 6 NaCl + 2 H2O

Scientific Research Applications

TriTrisodium tetra(cyano-C)cuprate(3-) tetra(cyano-C)cuprate(3-) has been extensively studied for its potential applications in various fields of science. In organic synthesis, it has been used as a reducing agent for the conversion of nitro compounds to amines, and for the reduction of alkenes and alkynes. It has also been used as a catalyst in the synthesis of cyclic compounds and in the oxidation of alcohols. In material science, it has been used for the preparation of conductive polymers and as a precursor for the synthesis of copper nanoparticles. In electrochemistry, it has been used as an electrode material for the detection of hydrogen peroxide and glucose.

properties

CAS RN

15281-91-1

Product Name

Trisodium tetra(cyano-C)cuprate(3-)

Molecular Formula

C4CuN4Na3

Molecular Weight

236.59 g/mol

IUPAC Name

trisodium;copper(1+);tetracyanide

InChI

InChI=1S/4CN.Cu.3Na/c4*1-2;;;;/q4*-1;4*+1

InChI Key

NKAVNKIPGZYOIW-UHFFFAOYSA-N

Isomeric SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+]

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Cu+]

Other CAS RN

15281-91-1

Origin of Product

United States

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